molecular formula C16H31NO2 B5220029 3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate CAS No. 5995-61-9

3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate

Cat. No.: B5220029
CAS No.: 5995-61-9
M. Wt: 269.42 g/mol
InChI Key: YUHONZLMSQQDQT-UHFFFAOYSA-N
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Description

3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate is an organic compound with the molecular formula C16H31NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate typically involves the esterification of pyrrolidineacetic acid with 3,7-dimethyloctanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release pyrrolidineacetic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate is unique due to its specific ester linkage and the presence of the 3,7-dimethyloctyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2/c1-14(2)7-6-8-15(3)9-12-19-16(18)13-17-10-4-5-11-17/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHONZLMSQQDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC(=O)CN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387078
Record name 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5995-61-9
Record name 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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